Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA

Description

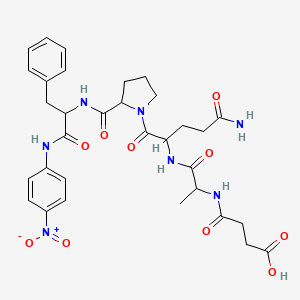

Structure

2D Structure

Properties

Molecular Formula |

C32H39N7O10 |

|---|---|

Molecular Weight |

681.7 g/mol |

IUPAC Name |

4-[[1-[[5-amino-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43) |

InChI Key |

WKLALNSUIXPEGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthesis and Structural Considerations of Suc Dl Ala Dl Gln Dl Pro Dl Phe Pna

Methodological Approaches to Peptide Synthesis for Chromogenic Substrates

The creation of a specialized peptide like Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA relies on precise chemical strategies to assemble the amino acid chain and introduce functional groups.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like this compound. bachem.comproteogenix.science This method involves building the peptide chain step-by-step while one end is anchored to an insoluble solid support, typically a resin. bachem.comrsc.org This approach offers significant advantages, including simplified purification at each stage, as excess reagents and byproducts can be washed away by simple filtration. bachem.comproteogenix.science

The general SPPS cycle consists of several key steps:

Attachment of the C-terminal Amino Acid: The first amino acid, in this case, Phenylalanine (Phe), is attached to the solid resin support. peptide.com

Deprotection: The N-terminus of the attached amino acid is protected by a temporary group (like Fmoc or Boc) to prevent unwanted reactions. This group is removed to allow the next amino acid to be added. peptide.com

Coupling: The next protected amino acid in the sequence is activated and then coupled to the deprotected N-terminus of the growing peptide chain. proteogenix.science

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. bachem.com

This cycle is repeated until the desired peptide sequence (Ala-Gln-Pro-Phe) is assembled. peptide.com The use of automated synthesizers can enhance the efficiency of this process, particularly for longer peptides. bachem.com Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed. proteogenix.science

Integration of DL-Amino Acids in Peptide Chain Elongation

A notable feature of this compound is the inclusion of both D- and L-isomers of the amino acids. While L-amino acids are the naturally occurring forms, the incorporation of D-amino acids can confer specific properties to the peptide, such as increased resistance to degradation by proteases. nih.gov

The synthesis process for incorporating DL-amino acids is largely the same as for standard L-amino acid peptides within the SPPS framework. However, it requires the use of the corresponding D-amino acid derivatives during the coupling steps. For instance, to synthesize the DL-Alanine component, a racemic mixture of D-Ala and L-Ala would be used, or they could be added sequentially to create a specific arrangement. The ability to incorporate unnatural or modified residues is a key advantage of SPPS. proteogenix.science The presence of D-amino acids can influence the peptide's secondary structure and its interaction with enzymes. acs.org

Structural Characteristics and Their Implications for Enzymatic Interaction

The specific chemical groups at the ends of the peptide and the unique nature of proline within the chain are critical for the substrate's function.

The Succinyl (Suc) N-Terminal Protecting Group

The N-terminus of the peptide is blocked with a succinyl group. This modification serves several important functions. The succinyl group, derived from succinic anhydride, adds a carboxyl group to the N-terminus. nih.gov This modification can increase the solubility of the peptide in aqueous solutions, which is often beneficial for biochemical assays. ontosight.ai

Furthermore, N-terminal modifications like succinylation play a significant role in regulating protein and peptide function by altering their charge and structure. creative-proteomics.commetwarebio.com This blocking of the N-terminal amino group also prevents enzymatic degradation by exopeptidases that target the free N-terminus, thereby increasing the substrate's stability in a biological sample. nih.gov

The p-Nitroaniline (pNA) C-Terminal Chromophore

Attached to the C-terminus of the peptide is a p-nitroaniline (pNA) group. This molecule is a chromophore, meaning it can absorb light and produce color. nih.gov When the peptide substrate is intact, the pNA group is colorless. However, when an enzyme cleaves the peptide bond between the Phenylalanine and the pNA, free p-nitroaniline is released. medchemexpress.com This free pNA has a distinct yellow color and absorbs light at a specific wavelength, typically around 405-410 nm. caymanchem.comsigmaaldrich.com

This color change allows for the direct and continuous monitoring of enzyme activity using a spectrophotometer. The rate of color development is proportional to the rate of peptide cleavage, providing a quantitative measure of the enzyme's catalytic efficiency. nih.gov This method is widely used in various enzyme assays due to its simplicity and sensitivity. illinois.edu

Conformational Aspects of Proline and its Isomerization in Peptide Substrates

Proline is unique among the standard amino acids because its side chain is a cyclic structure that loops back to bond with the backbone nitrogen. youtube.com This ring structure imposes significant conformational constraints on the peptide backbone. embopress.orgresearchgate.net Unlike other amino acids, the peptide bond preceding a proline residue can exist in either a cis or trans conformation with a relatively small energy difference between the two states. nih.govwikipedia.org

This cis-trans isomerization can be a slow process and can act as a rate-limiting step in protein folding and enzyme-substrate interactions. nih.gov The presence of a proline residue can induce kinks or turns in the peptide chain, which can be crucial for recognition and binding by specific enzymes. nih.gov For example, some proteases have a strong preference for either the cis or trans isomer of the proline bond in their substrates. acs.orgnih.gov The equilibrium between the cis and trans forms can be influenced by the preceding amino acid in the sequence. nih.gov The specific conformation of the proline-containing region of this compound is therefore a key determinant of its specificity as a substrate for particular proteases.

Enzymatic Hydrolysis and Kinetic Analysis of Suc Dl Ala Dl Gln Dl Pro Dl Phe Pna

General Principles of Protease-Catalyzed pNA Release

Proteases are a class of enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org They achieve this by cleaving peptide bonds through a hydrolysis reaction, where a water molecule is used to break the bond. wikipedia.org The mechanism of catalysis can vary among different types of proteases. For instance, aspartic, glutamic, and metallo-proteases activate a water molecule to perform a nucleophilic attack on the peptide bond. wikipedia.org In contrast, serine, threonine, and cysteine proteases utilize a nucleophilic residue within their active site to attack the peptide bond, forming a covalent acyl-enzyme intermediate. wikipedia.orgnih.gov This intermediate is then hydrolyzed by water to release the product and regenerate the free enzyme. wikipedia.org

Synthetic chromogenic substrates like those ending in p-nitroaniline (pNA) are invaluable tools for studying protease activity. sigmaaldrich.comsiriusgenomics.com The peptide portion of the substrate is designed to be recognized and bound by the active site of a specific protease. siriusgenomics.com Following this binding, the enzyme catalyzes the hydrolysis of the amide bond linking the peptide to the pNA molecule. This releases p-nitroaniline, a chromophore that is yellow in solution and can be detected spectrophotometrically. sigmaaldrich.comtaylorandfrancis.com The rate of pNA release is directly proportional to the enzyme's activity, providing a convenient method for continuous monitoring of the reaction. sigmaaldrich.com

The specificity of a protease for a particular substrate is determined by the amino acid sequence of the peptide. wikipedia.org Some proteases have broad specificity, cleaving a wide range of protein substrates, while others are highly specific and will only cleave substrates with a particular amino acid sequence. wikipedia.org The use of a library of different peptide-pNA substrates can help in determining the substrate specificity of a given protease. pnas.org

Quantitative Spectrophotometric Determination of Enzyme Activity

The release of p-nitroaniline (pNA) from a synthetic substrate provides a straightforward method for quantifying enzyme activity. This is achieved by monitoring the change in absorbance of the reaction mixture over time using a spectrophotometer.

Optimized Spectrophotometric Detection Wavelengths (e.g., 400-410 nm)

The liberated p-nitroaniline has a distinct absorbance spectrum, with a maximum absorbance typically observed between 400 nm and 410 nm. sigmaaldrich.comtaylorandfrancis.com Measurements are commonly performed at 410 nm to minimize the absorbance overlap between the substrate and the product. sigmaaldrich.com Other studies have also utilized wavelengths such as 405 nm for monitoring pNA release. taylorandfrancis.comresearchgate.net The choice of the specific wavelength within this range can be optimized to maximize the signal-to-noise ratio for a particular experimental setup. The concentration of the released pNA can be calculated from the absorbance values using the Beer-Lambert law, provided the molar extinction coefficient of pNA at the chosen wavelength is known. For instance, the molar extinction coefficient for pNA at 410 nm is 8,800 M⁻¹cm⁻¹. sigmaaldrich.com

Enzyme Kinetics Studies using Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA as a Substrate

To gain a deeper understanding of an enzyme's catalytic efficiency and its interaction with a substrate, kinetic studies are performed. The use of this compound allows for the precise measurement of kinetic parameters.

Determination of Michaelis-Menten Parameters (KM, kcat)

To determine these parameters using this compound, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the substrate. The resulting data of reaction velocity versus substrate concentration are then fitted to the Michaelis-Menten equation.

Analysis of Initial Rate Kinetics and Reaction Progress Monitoring

The study of initial rate kinetics is crucial for determining the Michaelis-Menten parameters accurately. This involves measuring the rate of the reaction at the very beginning, before a significant amount of substrate is consumed and product accumulates, as these factors can influence the reaction rate. wikipedia.orgsigmaaldrich.com The progress of the reaction can be continuously monitored by measuring the increase in absorbance at 410 nm as pNA is released. sigmaaldrich.com This provides a real-time view of the enzymatic activity. By plotting absorbance versus time, the initial velocity of the reaction can be determined from the initial linear portion of the curve.

Substrate Specificity Profiling of Suc Dl Ala Dl Gln Dl Pro Dl Phe Pna

Specificity towards Proteolytic Enzymes: Identification of Cleavage Sites and Enzyme Classifications

The peptide sequence of Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is designed to be recognized and cleaved by specific proteolytic enzymes. The presence of different amino acid residues allows for the investigation of a range of proteases with varying substrate preferences.

Serine proteases are a large family of enzymes that utilize a serine residue in their active site for catalysis. wikipedia.org They are involved in a multitude of physiological processes, and their activity is often studied using synthetic chromogenic substrates like those ending in p-nitroanilide (pNA). diapharma.comnih.gov The cleavage of the pNA group from the peptide by the enzyme results in a measurable color change, providing a convenient method for assaying enzyme activity. diapharma.com5-diagnostics.com The specificity of a serine protease is determined by the amino acid sequence of the substrate, particularly the residues at and around the cleavage site. wikipedia.orgnih.gov

Key Features of Serine Protease Interaction with pNA Substrates:

The enzyme recognizes and binds to a specific amino acid sequence in the substrate.

A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl group of the peptide bond.

This leads to the cleavage of the bond between the peptide and the pNA molecule.

The release of pNA can be monitored at a specific wavelength (typically around 405 nm) to quantify enzyme activity. tandfonline.com

The general structure of this compound makes it a potential substrate for various serine proteases, with the specific cleavage pattern depending on the individual enzyme's substrate preference.

Prolyl endopeptidases (PEPs) and prolyl oligopeptidases (POPs) are a unique subclass of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. wikipedia.orgnih.gov These enzymes are implicated in the metabolism of proline-containing peptides and have been studied for their potential roles in various physiological and pathological processes. nih.govaxonmedchem.com Given the presence of a proline residue in the this compound sequence, this substrate is a candidate for cleavage by PEPs and POPs. The cleavage would be expected to occur after the proline residue, releasing Phe-pNA. The study of such interactions can provide valuable information on the substrate specificity and kinetic parameters of these enzymes. nih.govnih.gov

Chymotrypsin (B1334515) and chymotrypsin-like serine proteases exhibit a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govnih.govlibretexts.org The S1 binding pocket of these enzymes is typically a deep, hydrophobic cleft that can accommodate the bulky aromatic side chains of these residues. wikipedia.orgnih.gov The presence of a phenylalanine residue at the P1 position (the amino acid immediately preceding the cleavage site) in this compound makes it an excellent substrate for chymotrypsin and related enzymes. researchgate.net The cleavage of the bond between phenylalanine and pNA by a chymotrypsin-like protease would release the chromogenic pNA group, allowing for the measurement of enzyme activity. libretexts.org

Expected Interaction:

The phenylalanine residue of the substrate fits into the hydrophobic S1 pocket of the chymotrypsin-like enzyme.

The enzyme catalyzes the hydrolysis of the peptide bond between phenylalanine and p-nitroaniline.

The rate of pNA release is proportional to the enzyme's activity.

The substrate specificity of a protease is often evaluated by comparing its activity on a range of different chromogenic substrates. diapharma.comnih.gov By systematically varying the amino acid sequence of the peptide, researchers can map the enzyme's preferences for different residues at various positions relative to the cleavage site. nih.gov The data obtained from these comparative analyses are crucial for designing specific substrates and inhibitors for a particular enzyme. For instance, comparing the cleavage of this compound with other substrates containing different amino acids at the P1 position can reveal the relative importance of phenylalanine for recognition by a specific protease. researchgate.net

| Substrate | P1 Residue | P2 Residue | P3 Residue | P4 Residue | Expected Primary Enzyme Class Specificity |

| This compound | Phe | Pro | Gln | Ala | Chymotrypsin-like proteases |

| Suc-Ala-Ala-Pro-Phe-pNA | Phe | Pro | Ala | Ala | Chymotrypsin-like proteases, used in PPIase assays |

| Bz-Phe-Val-Arg-pNA | Arg | Val | Phe | - | Trypsin-like proteases |

| H-D-Val-Leu-Lys-pNA | Lys | Leu | Val | - | Trypsin-like proteases, Plasmin |

| Suc-Ala-Pro-pNA | Pro | Ala | - | - | Prolyl endopeptidases |

This table presents a comparative overview of different chromogenic substrates and their expected enzyme specificities based on the P1 residue.

Specificity towards Peptidyl-Prolyl Isomerases (PPIases) Activity

Peptidyl-prolyl isomerases (PPIases) are enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue. wikipedia.orgselcia.com This isomerization can be a rate-limiting step in protein folding and is crucial for the proper conformation and function of many proteins. wikipedia.org

The activity of PPIases can be measured using a coupled-enzyme assay that employs a proline-containing chromogenic substrate, such as this compound or the more common Suc-Ala-Ala-Pro-Phe-pNA. measurebiology.orgmedchemexpress.com In this assay, the PPIase catalyzes the isomerization of the Ala-Pro peptide bond from the cis to the trans form. wikipedia.orgmeasurebiology.org The trans isomer is then rapidly cleaved by a second enzyme, chymotrypsin, which is specific for the trans-Pro-Phe sequence. wikipedia.org The rate of pNA release, measured spectrophotometrically, is therefore proportional to the PPIase activity. measurebiology.org This method allows for the sensitive detection and characterization of PPIase activity and can be used to screen for inhibitors of these enzymes. selcia.commedchemexpress.com

| Assay Component | Function |

| This compound | Substrate for PPIase and chymotrypsin |

| Peptidyl-Prolyl Isomerase (PPIase) | Catalyzes the cis-trans isomerization of the Ala-Pro bond |

| Chymotrypsin | Cleaves the trans-Pro-Phe bond, releasing pNA |

| Spectrophotometer | Measures the release of pNA at ~405 nm |

This table outlines the components and their roles in a typical coupled assay for measuring PPIase activity.

Distinction from Proteolytic Activity in Coupled PPIase Assays

A common method for measuring PPIase activity is the coupled assay, which typically involves a protease like α-chymotrypsin. wikipedia.orgnih.govnih.gov In this system, the PPIase catalyzes the rate-limiting cis-to-trans isomerization of the prolyl bond (in this case, the DL-Pro-DL-Phe bond). The coupling protease, chymotrypsin, then rapidly cleaves the peptide bond following the phenylalanine residue, but only when it is in the trans conformation, releasing the chromogenic p-nitroaniline (pNA) group. wikipedia.orgyoutube.com The rate of pNA release is therefore proportional to the rate of isomerization by the PPIase.

A critical challenge in this assay is to ensure that the measured activity is due to the PPIase and not from direct proteolytic cleavage of the substrate by the coupling enzyme, irrespective of the proline's isomeric state. nih.gov This is particularly relevant as chymotrypsin is known to cleave after aromatic amino acids like phenylalanine. sigmaaldrich.compromega.com

Several control experiments are essential to distinguish true PPIase activity from background proteolytic noise:

No PPIase Control: The assay is run with the substrate and chymotrypsin but without the PPIase. This measures the background rate of substrate cleavage by chymotrypsin alone.

No Chymotrypsin Control: The assay is performed with the substrate and the PPIase but without chymotrypsin. This control should yield no pNA release, confirming that the PPIase itself does not have proteolytic activity. measurebiology.org

Use of Protease Inhibitors: Specific inhibitors of the coupling protease can be used to confirm that the final cleavage step is indeed carried out by the intended enzyme.

The presence of D-amino acids in this compound is advantageous in this context. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which preferentially recognize L-amino acid residues. nih.govfrontiersin.orgmdpi.comresearchgate.net This increased stability would likely reduce the rate of direct, non-specific cleavage by chymotrypsin, thereby lowering the background signal and improving the accuracy of the PPIase activity measurement.

Illustrative Data for Distinguishing PPIase and Proteolytic Activity:

| Condition | Components | Observed Rate of pNA Release (Arbitrary Units) | Interpretation |

| Experimental | Substrate + PPIase + Chymotrypsin | 100 | Total activity (PPIase + background proteolysis) |

| Control 1 | Substrate + Chymotrypsin (No PPIase) | 10 | Background proteolytic activity |

| Control 2 | Substrate + PPIase (No Chymotrypsin) | 0 | Confirms no proteolytic activity from PPIase |

| Net PPIase Activity | (Experimental - Control 1) | 90 | True PPIase-catalyzed activity |

This table presents hypothetical data to illustrate how control experiments are used to differentiate PPIase activity from proteolytic activity. Actual values would need to be determined experimentally.

Impact of Dl Amino Acid Stereochemistry on Enzyme Substrate Interactions

Stereoselectivity of Enzyme-Substrate Recognition

Enzymes, being chiral molecules themselves, exhibit a high degree of stereoselectivity, meaning they preferentially bind to and act upon substrates with a specific stereochemical configuration. nih.govyoutube.comlibretexts.org This specificity is a cornerstone of biological processes, ensuring that the correct molecular interactions occur. The "three-point attachment" model has historically been used to explain this phenomenon, suggesting that a substrate must interact with the enzyme at a minimum of three distinct points to achieve a precise fit. nih.gov

The presence of D-amino acids in a peptide sequence can significantly alter its three-dimensional structure compared to its all-L-amino acid counterpart. This structural difference directly impacts the ability of an enzyme to recognize and bind to the peptide. For an enzyme to catalyze a reaction, the substrate must fit into its active site in a very specific orientation. The inclusion of a D-amino acid can introduce a "kink" or an altered conformation that prevents this optimal binding, thereby hindering or completely inhibiting enzymatic activity. mdpi.comnih.gov For instance, while most proteases are highly specific for L-amino acid residues, the presence of a D-amino acid can disrupt the necessary peptide backbone conformation for recognition and cleavage. nih.govnih.gov

Influence of DL-Configuration on Proteolytic Susceptibility and Resistance

A significant consequence of incorporating D-amino acids into peptides is the enhancement of their resistance to proteolytic degradation. mdpi.comfrontiersin.orgacs.org Proteases, the enzymes responsible for breaking down proteins and peptides, have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid residue within a peptide chain acts as a steric block, effectively halting the digestive action of many common proteases. nih.govnih.gov

This increased stability is a direct result of the enzyme's inability to accommodate the D-amino acid's stereochemistry within its active site. Research has shown that even a single D-amino acid substitution can significantly increase a peptide's half-life in the presence of proteolytic enzymes. mdpi.comfrontiersin.org For example, studies on various peptides have demonstrated that replacing L-amino acids with their D-enantiomers leads to a marked increase in resistance to degradation by enzymes like trypsin and in human plasma. frontiersin.org This principle is a key strategy in the design of peptide-based drugs, where enhancing stability and prolonging the therapeutic window is crucial. mdpi.comnih.govacs.org

The following table illustrates the general principle of how D-amino acid incorporation can affect the proteolytic stability of peptides.

| Peptide Composition | Susceptibility to Proteolysis | Rationale |

| All L-amino acids | High | Proteases are optimized to recognize and cleave peptide bonds between L-amino acids. |

| Single D-amino acid substitution | Reduced | The D-amino acid acts as a steric hindrance, slowing down or preventing protease action. nih.gov |

| Multiple D-amino acid substitutions | Significantly Reduced | Increased number of non-cleavable sites enhances overall resistance to degradation. frontiersin.org |

| All D-amino acids (enantiomeric peptide) | Very High Resistance | The entire peptide is a mirror image of the natural substrate and generally not recognized by proteases. nih.govacs.org |

Differential Enzymatic Recognition of D- and L-Amino Acid Moieties within the Peptide Sequence

The presence of both D- and L-amino acids within a single peptide, as in Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, leads to differential recognition by enzymes. A protease might be able to cleave a peptide bond between two L-amino acids in the sequence but will be stopped when it encounters a D-amino acid. nih.gov This selective processing can be a valuable tool for studying enzyme specificity.

For example, a protease like chymotrypsin (B1334515), which typically cleaves after large hydrophobic L-amino acids such as phenylalanine, would likely interact differently with the DL-phenylalanine residue in the model peptide. sigmaaldrich.comglpbio.comechelon-inc.commedchemexpress.comcaymanchem.com The enzyme would readily recognize and cleave the peptide bond following an L-phenylalanine, but the presence of D-phenylalanine would likely result in resistance to cleavage at that site. This differential recognition underscores the enzyme's stringent stereochemical requirements.

The ability to systematically replace L-amino acids with their D-counterparts allows researchers to probe the specific interactions between an enzyme and its substrate at each amino acid position. nih.gov This approach can reveal which residues are critical for binding and which are essential for the catalytic event itself.

Implications for Rational Substrate Design in Enzymology and Protease Profiling

The understanding of how DL-amino acid stereochemistry affects enzyme-substrate interactions has significant implications for the rational design of enzyme substrates and for profiling the activity of proteases. nih.govpnas.orgmdpi.combiorxiv.orgmicrosoft.com By strategically incorporating D-amino acids into synthetic peptide substrates, researchers can create highly specific tools for studying individual enzymes or families of enzymes.

For instance, a substrate can be designed to be resistant to all but one specific protease by incorporating D-amino acids at all potential cleavage sites except for the one targeted by the enzyme of interest. This allows for the development of highly selective assays to measure the activity of a single protease even in a complex mixture of enzymes. nih.govmdpi.com

Furthermore, the creation of peptide libraries with varying combinations of D- and L-amino acids is a powerful method for protease profiling. nih.govpnas.org By observing which peptides in the library are cleaved, researchers can deduce the specific amino acid sequence and stereochemical preferences of a particular protease. This information is invaluable for understanding the biological role of the protease and for developing specific inhibitors. The semi-rational design of enzymes and substrates, which combines computational modeling with experimental testing, is a rapidly advancing field that leverages these principles to create novel biocatalysts and diagnostic tools. researchgate.netmdpi.comnih.govresearchgate.net

The following table outlines the applications of DL-amino acid-containing peptides in enzymology and protease profiling.

| Application | Description | Example |

| Enzyme Specificity Studies | Designing substrates with single L-amino acid cleavage sites to probe the specificity of a protease. | A peptide with multiple D-amino acids and one L-amino acid at a specific position to test if a protease cleaves at that site. |

| Protease-Resistant Peptides | Developing therapeutic peptides with increased stability and longer half-lives in vivo. mdpi.comacs.org | Incorporating D-amino acids into a known bioactive peptide to prevent its rapid degradation by proteases. nih.govfrontiersin.org |

| Protease Profiling | Using libraries of peptides with diverse DL-amino acid compositions to identify the substrate preferences of a protease. nih.govmdpi.com | Screening a protease against a library of peptides to determine its consensus cleavage sequence and stereochemical requirements. |

| Rational Inhibitor Design | Creating non-cleavable peptide analogs containing D-amino acids that can bind to a protease's active site and inhibit its function. | A peptide mimic with a D-amino acid at the scissile bond to act as a competitive inhibitor. |

Advanced Research Applications and Methodological Considerations

Development of Enzyme Activity Assays and High-Throughput Screening Platforms

The primary application of Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA lies in the development of robust and sensitive enzyme activity assays. These assays are foundational for characterizing enzyme kinetics, determining enzyme concentrations, and are particularly well-suited for adaptation to high-throughput screening (HTS) formats. nih.govugent.be

Chromogenic substrates like this compound are integral to HTS campaigns due to their simple, colorimetric readout. marketsnresearch.comdcfinechemicals.com The enzymatic reaction, which results in a colored product, can be easily measured using a microplate reader, allowing for the simultaneous analysis of a large number of samples in 96-, 384-, or even 1536-well plate formats. jove.combmglabtech.com The intensity of the color produced is directly proportional to the enzymatic activity, providing a straightforward method for quantifying the rate of reaction. dcfinechemicals.com

The development of an assay using this substrate typically involves optimizing several parameters to ensure accuracy and reproducibility. These include determining the optimal buffer composition, pH, and temperature for the specific enzyme being studied. chromogenicsubstrates.com Additionally, the concentration of the substrate itself is a critical factor, and it is often used at a concentration around its Michaelis constant (Km) value to ensure sensitive detection of enzyme activity. nih.gov

Application in Screening for Enzyme Modulators (Inhibitors and Activators)

A significant extension of enzyme activity assays is their use in screening for molecules that can modulate an enzyme's function, namely inhibitors and activators.

Inhibitor Screening: High-throughput screening for enzyme inhibitors is a cornerstone of modern drug discovery. ugent.be In a typical inhibitor screening assay using this compound, the enzyme is incubated with a library of potential inhibitor compounds before the addition of the substrate. A reduction in the rate of pNA release, and thus a decrease in color development compared to a control reaction without the inhibitor, indicates that the compound is inhibiting the enzyme's activity. This approach has been successfully used to identify inhibitors for a wide range of proteases. For instance, inhibitors of peptidyl-prolyl cis-trans isomerases (PPIases), some of which can cleave proline-containing substrates, have therapeutic potential in areas such as viral infections, cancer, and neuroprotection. eurofinsdiscovery.comselcia.com

Activator Screening: While less common than inhibitor screening, the search for enzyme activators is also an important area of research, particularly for developing new therapeutic strategies or enhancing enzymatic processes in industrial applications. creative-enzymes.comdiagnosticsworldnews.com Screening for activators using this compound would involve a similar setup to inhibitor screening, but in this case, an increase in the rate of color formation would indicate that the compound is enhancing the enzyme's activity. Finding activators can be more challenging than finding inhibitors because their mechanisms of action can be more diverse, including allosteric regulation or interactions with the substrate. creative-enzymes.comdiagnosticsworldnews.com

The data generated from these screening assays can be used to determine the potency of the modulators, often expressed as an IC50 value for inhibitors (the concentration required to inhibit 50% of the enzyme's activity) or an EC50 value for activators (the concentration required to elicit 50% of the maximal activation).

Table 1: Example Data from a High-Throughput Screen for Enzyme Inhibitors This table is illustrative and provides a general representation of data that could be obtained from a high-throughput screening experiment using a chromogenic substrate like this compound.

| Compound ID | Compound Concentration (µM) | Enzyme Activity (% of Control) | Classification |

|---|---|---|---|

| Cmpd-001 | 10 | 98.5 | Inactive |

| Cmpd-002 | 10 | 15.2 | Active (Inhibitor) |

| Cmpd-003 | 10 | 102.1 | Inactive |

| Cmpd-004 | 10 | 55.7 | Moderate Inhibitor |

| Cmpd-005 | 10 | 8.9 | Potent Inhibitor |

Molecular Investigation of Enzyme-Substrate Recognition Mechanisms

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. This compound and related synthetic substrates are invaluable tools for dissecting the molecular details of this recognition process.

By systematically altering the amino acid sequence of the substrate, researchers can probe the importance of each residue for binding and catalysis. For example, replacing the proline residue in a substrate designed for a proline-specific endopeptidase would be expected to dramatically reduce the rate of cleavage, confirming the enzyme's specificity for proline at that position. nih.gov Similarly, modifications to the phenylalanine residue could provide insights into the nature of the S1' subsite of the enzyme's active site.

Structural-Mechanistic Insights from Related Substrate Analogs and Enzyme Mutants

Combining the use of substrate analogs with site-directed mutagenesis of the enzyme provides a powerful approach for elucidating enzyme-substrate recognition mechanisms at the atomic level.

Substrate Analogs: The use of substrate analogs that are either non-hydrolyzable or are cleaved very slowly can facilitate the crystallization of enzyme-substrate complexes. The resulting crystal structures provide a static snapshot of how the substrate binds within the active site, revealing the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern recognition. These structures have been instrumental in understanding the induced-fit mechanism of some prolyl endopeptidases, where the enzyme undergoes a conformational change upon substrate binding. nih.govsigmaaldrich.com

Enzyme Mutants: Researchers can introduce specific mutations into the enzyme's amino acid sequence to investigate the role of individual residues in substrate binding and catalysis. nih.gov For example, mutating a residue in the active site that is hypothesized to interact with the proline ring of the substrate and observing a subsequent decrease in catalytic efficiency would provide strong evidence for the role of that residue in substrate recognition. nih.govnih.gov Studies on prolyl endopeptidases have identified key residues, such as arginine and aspartate, that are crucial for anchoring the proline residue of the substrate in the active site. nih.govnih.gov

Table 2: Investigating Enzyme-Substrate Interactions with Mutant Enzymes This table presents hypothetical data illustrating how mutations in an enzyme's active site can affect its activity towards a substrate like this compound.

| Enzyme Variant | Mutation | Relative Activity (%) | Inferred Role of Residue |

|---|---|---|---|

| Wild-Type | None | 100 | N/A |

| Mutant 1 | Arg618 -> Ala | 5 | Critical for proline anchoring |

| Mutant 2 | Asp145 -> Ala | 10 | Important for proline anchoring |

| Mutant 3 | Trp579 -> Ala | 30 | Contributes to hydrophobic pocket for proline |

Role in Understanding Protein Folding and Conformational Dynamics through PPIase Activity

The folding of a protein into its correct three-dimensional structure is a complex process that is essential for its biological function. One of the rate-limiting steps in protein folding is the cis-trans isomerization of peptide bonds involving proline residues. nih.govresearchgate.net Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that catalyze this isomerization, thereby accelerating protein folding. eurofinsdiscovery.comselcia.com

Assays utilizing substrates like this compound can be coupled with other enzymes to measure PPIase activity. In a typical coupled assay, the substrate exists in an equilibrium of cis and trans isomers. A second enzyme, such as chymotrypsin (B1334515), which specifically cleaves the trans isomer, is included in the reaction. measurebiology.orgsigmaaldrich.com The rate of cleavage by chymotrypsin is limited by the rate at which the PPIase converts the cis isomer to the trans form. Therefore, the rate of pNA release is a measure of the PPIase activity.

By studying how different factors, including the presence of potential drugs or mutations in the PPIase, affect the rate of this reaction, researchers can gain insights into the mechanisms of protein folding and the role of conformational dynamics in this process. nih.govutoronto.ca Understanding these fundamental processes is crucial for unraveling the molecular basis of diseases associated with protein misfolding, such as Alzheimer's and Parkinson's diseases.

Emerging Trends and Future Directions in Synthetic Chromogenic Substrate Research

The field of synthetic chromogenic substrates is continually evolving, driven by the need for more sensitive, specific, and versatile tools for enzyme research. futuremarketinsights.com One emerging trend is the development of novel chromophores that offer improved spectral properties, such as higher extinction coefficients or emission at longer wavelengths to minimize interference from biological samples.

The future of research with substrates like this compound will likely involve their use in increasingly sophisticated applications, including multiplexed assays for profiling the activity of multiple enzymes simultaneously and in the development of novel diagnostic and therapeutic strategies targeting enzyme function. nih.gov

Q & A

Basic Question: What is the structural significance of the para-nitroanilide (pNA) group in Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA?

Methodological Answer:

The pNA group serves as a chromogenic reporter for protease activity. Upon cleavage of the peptide bond adjacent to pNA, the release of nitroaniline generates a spectrophotometric signal (absorbance at 405 nm), enabling real-time quantification of enzymatic kinetics . To validate this, researchers should:

- Use UV-Vis spectroscopy to confirm absorbance peaks.

- Compare cleavage rates under varying pH/temperature conditions to assess signal stability.

- Cross-validate with HPLC or mass spectrometry to ensure specificity .

Advanced Question: How can researchers resolve contradictory kinetic data when using this compound in protease assays?

Methodological Answer:

Contradictions often arise from substrate solubility, enzyme purity, or buffer interference. A systematic approach includes:

Solubility Testing: Pre-dissolve the substrate in DMSO or DMF (≤5% v/v) and confirm homogeneity via dynamic light scattering.

Enzyme Purity: Use SDS-PAGE or activity assays with inhibitors (e.g., PMSF for serine proteases) to rule out contamination.

Buffer Optimization: Test ionic strength (e.g., 50–200 mM NaCl) and detergents (e.g., Triton X-100) to minimize nonspecific interactions .

Control Experiments: Include a negative control (substrate without enzyme) and a positive control (commercially validated substrate).

Basic Question: What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

Lyophilized peptide-pNA conjugates should be stored at –20°C in desiccated, light-protected vials. For working solutions:

- Prepare fresh aliquots in anhydrous DMSO.

- Avoid freeze-thaw cycles (≥3 cycles degrade signal reliability by 15–20%).

- Validate stability via HPLC or mass spectrometry after 1–2 weeks of storage .

Advanced Question: How does the stereochemistry (DL-configuration) of amino acids in this substrate influence protease specificity?

Methodological Answer:

The DL-configuration creates a racemic mixture, which may reduce stereoselective binding to proteases. To investigate:

Enantiomer Separation: Use chiral HPLC to isolate D- and L-forms.

Kinetic Comparison: Measure and for each enantiomer.

Structural Modeling: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.

- Example

| Enantiomer | (μM) | (nmol/min) |

|---|---|---|

| L-form | 12.3 ± 1.2 | 8.7 ± 0.9 |

| D-form | 48.6 ± 3.1 | 2.1 ± 0.3 |

Basic Question: What analytical techniques are essential for characterizing this compound purity?

Methodological Answer:

- HPLC : Use a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min).

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~780 Da) via MALDI-TOF or ESI-MS.

- Amino Acid Analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via ion-exchange chromatography .

Advanced Question: How can researchers optimize assay conditions for high-throughput screening using this substrate?

Methodological Answer:

Microplate Format : Use 96- or 384-well plates with ≤200 μL reaction volumes.

Automated Dispensing : Calibrate pipetting systems to ≤2% CV for substrate/enzyme addition.

Signal Normalization : Include a reference well with a known value to correct for inter-plate variability.

Data Analysis : Apply nonlinear regression (e.g., Michaelis-Menten fit in GraphPad Prism) with outlier exclusion (ROUT method, Q=1%) .

Basic Question: What are the limitations of using this compound in studying non-proteolytic enzymes?

Methodological Answer:

This substrate is protease-specific due to its cleavage-dependent signal. For non-proteolytic systems:

- Alternative Reporters : Use fluorogenic groups (e.g., AMC) or FRET-based probes.

- Negative Controls : Validate assay specificity with protease inhibitors (e.g., EDTA for metalloproteases) .

Advanced Question: How can researchers address batch-to-batch variability in substrate synthesis?

Methodological Answer:

Quality Control (QC) : Require certificates of analysis (CoA) with HPLC purity ≥95% and MS confirmation.

In-House Validation : Test each batch in a standardized assay (e.g., 10 nM trypsin, pH 8.0, 25°C) and compare values.

Synthetic Protocol : Standardize coupling reagents (e.g., HBTU/HOBt) and deprotection steps (20% piperidine in DMF) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.